molecular formula C11H13N3OS B12721686 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- CAS No. 110623-39-7

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)-

Cat. No.: B12721686
CAS No.: 110623-39-7
M. Wt: 235.31 g/mol
InChI Key: LXDZLMUSBZHNHI-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates. The subsequent cyclization by heating in aqueous sodium hydroxide yields the desired triazole-thione compound . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-methoxyphenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their metabolic pathways. In anti-cancer applications, the compound induces apoptosis in cancer cells by targeting specific cellular pathways .

Properties

CAS No.

110623-39-7

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H13N3OS/c1-13-10(12-14(2)11(13)16)8-4-6-9(15-3)7-5-8/h4-7H,1-3H3

InChI Key

LXDZLMUSBZHNHI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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